molecular formula C15H13Cl2N5O B2763615 N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea CAS No. 649665-31-6

N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N'-(2-chlorophenyl)urea

Cat. No.: B2763615
CAS No.: 649665-31-6
M. Wt: 350.2
InChI Key: VCEWHIFJBUBCPN-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N’-(2-chlorophenyl)urea is a synthetic organic compound characterized by its unique pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. Its structure features two chlorine atoms and a urea linkage, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N’-(2-chlorophenyl)urea typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Chlorination: Introduction of chlorine atoms can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Urea Formation: The final step involves the reaction of the chlorinated pyrazolo[3,4-b]pyridine with 2-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups (if present) or the urea linkage, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N’-(2-chlorophenyl)urea is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agricultural industry as a potential pesticide or herbicide, given its chemical reactivity.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N’-(2-chlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and urea linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N’-(2-methylphenyl)urea
  • N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N’-(2-fluorophenyl)urea

Uniqueness

Compared to similar compounds, N-(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-N’-(2-chlorophenyl)urea is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual chlorination can enhance its binding affinity to certain molecular targets, making it a more potent compound in various applications.

Properties

IUPAC Name

1-(4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O/c1-8-12-13(17)11(7-18-14(12)22(2)21-8)20-15(23)19-10-6-4-3-5-9(10)16/h3-7H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEWHIFJBUBCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)NC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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